![molecular formula C12H19NO2 B6231537 2-(adamantan-2-yl)-2-aminoacetic acid CAS No. 58620-87-4](/img/no-structure.png)
2-(adamantan-2-yl)-2-aminoacetic acid
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Overview
Description
2-(adamantan-2-yl)-2-aminoacetic acid is a chemical compound with the CAS Number: 26082-22-4 . It has a molecular weight of 194.27 .
Molecular Structure Analysis
The molecular structure of this compound is complex and can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reactants used . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . It has a molecular weight of 194.27 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 2-(adamantan-2-yl)-2-aminoacetic acid and its derivatives are promising. Some of the 2-adamantyl-5-aryltetrazoles exhibit moderate inhibitory activity against influenza A (H1N1) virus . The antiviral selectivity index (SI) of 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline is significantly higher (SI 11) than that of the reference drug rimantadine (SI 5) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(adamantan-2-yl)-2-aminoacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Adamantane", "Bromine", "Sodium hydroxide", "Glycine", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium hydroxide", "Sodium cyanoborohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Adamantane", "Adamantane is reacted with bromine in the presence of a catalyst to form 1-bromoadamantane.", "Step 2: Conversion of 1-bromoadamantane to 2-(adamantan-2-yl)acetic acid", "1-bromoadamantane is reacted with glycine in the presence of sodium hydroxide to form 2-(adamantan-2-yl)acetic acid.", "Step 3: Conversion of 2-(adamantan-2-yl)acetic acid to 2-(adamantan-2-yl)-2-aminoacetic acid", "2-(adamantan-2-yl)acetic acid is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium nitrite and sodium bisulfite to form the corresponding diazonium salt.", "The diazonium salt is then reduced with sodium cyanoborohydride to form 2-(adamantan-2-yl)-2-aminoacetic acid.", "Step 4: Purification of 2-(adamantan-2-yl)-2-aminoacetic acid", "The crude product is purified by recrystallization from acetic acid and ethanol." ] } | |
CAS RN |
58620-87-4 |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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